3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Description
The compound 3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one features a propan-1-one backbone substituted with a 3-chloro-4-fluorophenyl group and a 3-(1,3-thiazol-2-yloxy)azetidine moiety. The 3-chloro-4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known for its electron-withdrawing effects and role in enhancing binding affinity to biological targets . The thiazole substituent introduces sulfur-based heteroaromaticity, which can influence electronic properties and participate in hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c16-12-7-10(1-3-13(12)17)2-4-14(20)19-8-11(9-19)21-15-18-5-6-22-15/h1,3,5-7,11H,2,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAQJJXYKGSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Group: This step may involve the reaction of the azetidinone intermediate with a thiazole derivative under specific conditions.
Attachment of the Chlorofluorophenyl Group: This can be done through substitution reactions using chlorofluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the azetidinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the propanone chain.
Substitution: The chlorofluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, azetidinones are known for their antimicrobial and anti-inflammatory properties. This compound could be studied for its potential biological activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, modulating their activity. The thiazole and azetidinone rings could play a crucial role in binding to the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Propan-1-one Derivatives
Key Observations :
- Electronic Effects : The thiazole group in the target compound (electron-deficient due to sulfur and nitrogen) contrasts with the electron-rich imidazole in the chalcone derivative . Methoxy and methyl groups in analogs provide electron-donating effects, altering dipole moments and solubility.
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized from 4-fluoroaniline and carbon disulfide, followed by cyclization with chloroacetyl chloride.
- Azetidine Formation : The azetidine ring is formed through a reaction involving appropriate amines and carbonyl compounds.
- Final Coupling Reaction : The final product is obtained by coupling the thiazole derivative with the azetidine component in the presence of a suitable base.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Compounds with similar structural features have also been evaluated for their anticancer potential. A study on 3-chloro-azetidin-2-one derivatives revealed that certain analogs effectively inhibited the proliferation of human breast cancer cell lines (MCF-7), suggesting that the thiazole moiety may enhance anticancer activity .
Case Study 1: Antimicrobial Evaluation
In a controlled study, the compound was tested against Staphylococcus aureus using standard disc diffusion methods. The results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, demonstrating moderate antimicrobial activity .
Case Study 2: Anticancer Activity Assessment
Another study assessed the cytotoxic effects of related thiazole compounds on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 10 µM, indicating significant potential for further development as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, particularly in pathways related to cell division and metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
